1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Overview
Description
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Scientific Research Applications
Synthesis and Characterization
- Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as heterocyclic amino acids for use as achiral and chiral building blocks. These compounds are synthesized from piperidine carboxylic acids, showcasing their utility in creating complex molecules with potential applications in medicinal chemistry and drug discovery (Matulevičiūtė et al., 2021).
Molecular Building Blocks
- The C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been examined as a chiral building block for synthesizing piperidine-related alkaloids. This demonstrates the utility of piperidine derivatives in synthesizing complex organic compounds, potentially including molecules similar to 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid (Takahata et al., 2002).
Applications in Medicinal Chemistry
- Piperidine derivatives have been identified as key components in the synthesis of pharmaceuticals and bioactive molecules. For example, the synthesis of spiro[indole-3,4′-piperidin]-2-ones from piperidine-4-carboxylic acid derivatives showcases the versatility of these compounds in creating pharmacologically relevant structures (Freund & Mederski, 2000).
Inhibitors and Therapeutics
- Piperidine carboxylic acids have been explored for their potential as inhibitors in treating diseases such as cancer. The development of Aurora kinase inhibitors illustrates the role of piperidine derivatives in creating targeted therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis Intermediates
- 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for synthesizing Repaglinide, demonstrates the role of piperidine derivatives in the synthesis of oral medicines for diabetes. This highlights the potential of this compound as an intermediate in drug synthesis (Liu et al., 2011).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of new piperidine derivatives, including “1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid”, could be a promising direction for future research.
Preparation Methods
The synthesis of 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using
Properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIYSGNASVRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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